3-(2-tert-butyl-1,3-thiazol-5-yl)-N-(1-cyano-2-methoxy-1-methylethyl)prop-2-enamide
Description
3-(2-tert-Butyl-1,3-thiazol-5-yl)-N-(1-cyano-2-methoxy-1-methylethyl)prop-2-enamide is a synthetic organic compound featuring a thiazole core substituted with a tert-butyl group at position 2 and a propenamide chain linked to a cyano-methoxy-methyl ethyl moiety.
Properties
IUPAC Name |
3-(2-tert-butyl-1,3-thiazol-5-yl)-N-(2-cyano-1-methoxypropan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-14(2,3)13-17-8-11(21-13)6-7-12(19)18-15(4,9-16)10-20-5/h6-8H,10H2,1-5H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHOPIQVZKPKEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(S1)C=CC(=O)NC(C)(COC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Tert-Butyl vs. Aryl/Electron-Withdrawing Groups
- Analog 1 : 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine () incorporates a triazole unit instead of a propenamide chain. The tert-butyl group here is hypothesized to stabilize interactions with hydrophobic enzyme pockets, a feature relevant to anticancer activity .
- Analog 2 : N-[2-(4-chlorophenyl)-4-hydroxy-1,3-thiazol-5-yl]propanamide () replaces tert-butyl with a 4-chlorophenyl group, introducing halogen-based electronic effects. The hydroxy group at position 4 increases polarity, likely reducing blood-brain barrier penetration compared to the target compound .
Cyano-Methoxy-Methyl Ethyl Side Chain
- Target Compound: The cyano group may act as a hydrogen bond acceptor, while the methoxy group contributes to solubility. This combination balances hydrophobicity and polarity.
- Analog 3: 2-cyano-3-[2-(morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]-N-(naphthalen-1-yl)prop-2-enamide () shares the cyano-propenamide backbone but includes a morpholine-substituted thiazole. The morpholine ring enhances water solubility, whereas the tert-butyl group in the target compound prioritizes lipophilicity .
Tabulated Comparison of Key Compounds
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